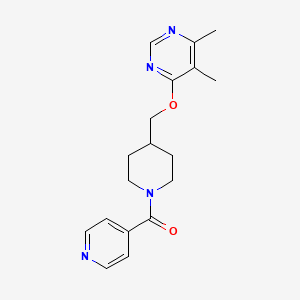
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.
- Dimethylpyrimidine Moiety : This heterocyclic structure contributes to the compound's interaction with biological targets.
- Pyridine Group : Known for its role in drug design, this group enhances the compound's solubility and reactivity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Interaction : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and pyrimidine rings have shown efficacy against various bacterial strains and fungi.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | C. albicans | Low |
Anticancer Activity
Studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. For example, compounds featuring similar structural motifs have been tested against various cancer cell lines, showing promising cytotoxic effects .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant Inhibition |
| HeLa (Cervical Cancer) | 10 | Moderate Inhibition |
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of similar compounds against influenza viruses. The results indicated that these compounds could reduce viral replication by targeting viral enzymes .
- Neuroprotective Effects : Another research focused on the neuroprotective potential of piperidine derivatives. The findings suggested that these compounds might mitigate oxidative stress in neuronal cells, providing a basis for further investigation in neurodegenerative diseases .
- Histone Deacetylase Inhibition : A related study synthesized a series of piperidine-based compounds aimed at inhibiting histone deacetylases (HDACs), which are crucial targets in cancer therapy. Some derivatives showed over 90% inhibition at low concentrations, indicating potential as therapeutic agents .
Propiedades
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-14(2)20-12-21-17(13)24-11-15-5-9-22(10-6-15)18(23)16-3-7-19-8-4-16/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCIKUMUURARBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














